2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one
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Overview
Description
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a complex organic compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a methano bridge and an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves a Diels-Alder reaction. One common method involves the reaction between N-phenylmaleimide and dicyclopentadiene. The reaction is carried out in an inert atmosphere at a temperature of 160°C for 23 hours. After cooling, the reaction mixture is treated with aqueous hydrochloric acid at 50°C for 19 hours. The product is then extracted with dichloromethane and purified to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one involves its interaction with various molecular targets. The compound can undergo ring-opening reactions through an S_N2-like mechanism . It can also interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3 (2H)-dione: Similar structure but with different functional groups.
(3aR,4S,7R,7aS)-2-(2,3-Dimethylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3 (2H)-dione: Another structurally related compound with different substituents.
Uniqueness
2-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is unique due to its methano bridge and indene core, which confer distinct chemical and physical properties
Properties
CAS No. |
204757-66-4 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-phenyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C16H14O/c17-16-14(10-4-2-1-3-5-10)9-13-11-6-7-12(8-11)15(13)16/h1-7,9,11-13,15H,8H2 |
InChI Key |
KDWMMOJCADYEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=C(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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